Fura-2 (pentapotassium)

Description

Significance of Intracellular Calcium Ions in Cellular Processes

Intracellular calcium ions (Ca²⁺) are versatile and ubiquitous second messengers that play a critical role in regulating a vast array of cellular functions. thermofisher.comionbiosciences.com In their resting state, cells maintain a very low concentration of free cytosolic Ca²⁺, typically around 100 nanomolars, which is approximately 20,000 to 100,000 times lower than the concentration outside the cell. thermofisher.comionbiosciences.com This steep electrochemical gradient is meticulously maintained by ion pumps and channels. thermofisher.com

Upon receiving specific stimuli, such as hormones, neurotransmitters, or growth factors, cells can trigger a rapid and transient increase in cytosolic Ca²⁺ concentration. nih.gov This is achieved through the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, or through the influx of Ca²⁺ from the extracellular environment via specialized ion channels. biotium.com These fluctuations in Ca²⁺ levels, often referred to as calcium signals, act as a switch to initiate and modulate a multitude of cellular processes, including:

Muscle Contraction: In muscle cells, Ca²⁺ binds to troponin, initiating a series of events that lead to the sliding of actin and myosin filaments, resulting in muscle contraction.

Neurotransmitter Release: The influx of Ca²⁺ at the presynaptic terminal is a critical trigger for the fusion of synaptic vesicles with the cell membrane, leading to the release of neurotransmitters into the synapse.

Gene Expression: Calcium signals can influence gene transcription by activating calcium-dependent enzymes and transcription factors.

Cell Proliferation and Apoptosis: The regulation of the cell cycle and programmed cell death are also influenced by intracellular Ca²⁺ dynamics.

Fertilization: A surge in intracellular Ca²⁺ is a key event in egg activation following fertilization.

Given its central role in so many vital processes, the ability to accurately measure and visualize changes in intracellular Ca²⁺ concentration is paramount to understanding cellular physiology and pathology.

Historical Trajectory of Fluorescent Calcium Indicator Development

The journey to precisely measure intracellular calcium has been marked by significant innovation, with each new tool providing deeper insights than the last.

Prior to the advent of Fura-2, the first generation of fluorescent Ca²⁺ indicators, most notably Quin-2, provided the initial glimpses into real-time intracellular calcium dynamics. nih.gov Developed by Roger Y. Tsien and colleagues in the early 1980s, Quin-2 was a significant step forward, allowing researchers to monitor changes in cytosolic Ca²⁺ in populations of living cells. nih.govaatbio.com

However, Quin-2 had several notable limitations that constrained its utility:

Low Fluorescence Brightness: Quin-2 exhibits relatively low absorptivity and quantum yield, meaning it does not fluoresce very brightly. thermofisher.comnih.gov This necessitated loading cells with high concentrations of the dye (in the millimolar range) to obtain a detectable signal. thermofisher.comnih.gov

Buffering of Intracellular Calcium: The high intracellular concentrations of Quin-2 required for measurement could inadvertently buffer, or chelate, the very Ca²⁺ ions it was meant to detect. nih.gov This could dampen or alter the natural calcium transients within the cell, leading to potentially misleading results. nih.gov

Photobleaching and Dye Leakage: Like many fluorescent dyes, Quin-2 was susceptible to photobleaching (fading upon exposure to excitation light) and could leak out of cells over time, making long-term measurements challenging and introducing artifacts. nih.gov

Single-Wavelength Measurement: Quin-2's fluorescence intensity changes upon binding Ca²⁺, but it does not exhibit a significant shift in its excitation or emission wavelength. sigmaaldrich.com This meant that measurements were based on changes in fluorescence intensity at a single wavelength, making them susceptible to variations in dye concentration, cell thickness, and illumination intensity. nih.gov

These limitations spurred the search for a new generation of indicators that could overcome these challenges and provide more accurate and reliable measurements of intracellular calcium.

The introduction of Fura-2 in 1985 by Grynkiewicz, Poenie, and Tsien represented a major breakthrough in calcium imaging. nih.govchemodex.com This second-generation indicator addressed many of the shortcomings of Quin-2 and introduced a revolutionary concept to the field: ratiometric measurement. nih.govnih.gov

The key innovation of Fura-2 lies in its spectral properties. Upon binding to Ca²⁺, the peak excitation wavelength of Fura-2 shifts from approximately 380 nm (in the Ca²⁺-free state) to 340 nm (in the Ca²⁺-bound state), while its emission wavelength remains relatively constant at around 510 nm. youtube.comsigmaaldrich.com This dual-excitation property allows for ratiometric imaging, where the ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. nih.gov

This ratiometric approach offered several profound advantages:

Correction for Experimental Variables: By taking a ratio, the measurement becomes largely independent of factors that can affect fluorescence intensity, such as dye concentration, cell path length (thickness), and photobleaching. nih.gov This leads to more accurate and reproducible quantification of intracellular Ca²⁺ concentrations.

Increased Brightness and Sensitivity: Fura-2 is significantly brighter than Quin-2, with a quantum yield approximately 30 times higher. nih.govchemodex.com This allows for the use of much lower intracellular dye concentrations, minimizing the potential for Ca²⁺ buffering and cellular toxicity. tandfonline.comucsd.edu

Improved Selectivity: Fura-2 exhibits considerably improved selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at much higher concentrations in the cell. nih.govchemodex.com

The development of Fura-2, therefore, marked a paradigm shift in the study of intracellular calcium. It provided a robust and quantitative tool that enabled researchers to visualize and measure Ca²⁺ dynamics with unprecedented spatial and temporal resolution in single living cells. nih.gov This has had a far-reaching impact across numerous fields of biology, from neuroscience to immunology, and continues to be a vital tool in cellular research today.

Detailed Research Findings

The superior properties of Fura-2 compared to its predecessor, Quin-2, are clearly demonstrated in their respective photophysical and binding characteristics.

| Property | Quin-2 | Fura-2 (Pentapotassium Salt) | Reference |

| Excitation Max (Ca²⁺-free) | ~339 nm | ~380 nm | nih.govyoutube.com |

| Excitation Max (Ca²⁺-bound) | ~339 nm | ~340 nm | nih.govyoutube.com |

| Emission Max | ~492 nm | ~510 nm | nih.govyoutube.com |

| Quantum Yield (Ca²⁺-bound) | ~0.14 | ~0.49 | caymanchem.com |

| Quantum Yield (Ca²⁺-free) | ~0.03 | ~0.016 | caymanchem.com |

| Dissociation Constant (Kd) for Ca²⁺ | ~115 nM | ~145 nM | biotium.com |

| Measurement Type | Intensity-based | Ratiometric (Dual-excitation) | nih.govnih.gov |

These data highlight the significant advancements embodied by Fura-2. Its ratiometric nature, coupled with its superior brightness, provides a more reliable and sensitive method for quantifying intracellular calcium concentrations. The ability to correct for artifacts like uneven dye loading and photobleaching was a critical step forward, solidifying Fura-2's role as a cornerstone of calcium signaling research. nih.gov

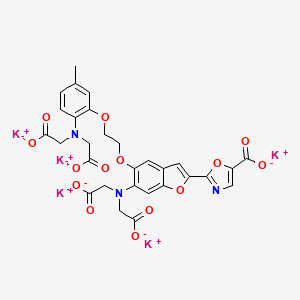

Structure

2D Structure

Properties

IUPAC Name |

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKWBBCTCLUGSX-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22K5N3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Spectroscopic Principles of Fura 2 Pentapotassium Function

Ratiometric Fluorescence Sensing Mechanism

Fura-2 operates on a ratiometric sensing mechanism, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence emission at two distinct excitation wavelengths. wikipedia.orgprizmatix.com When Fura-2 binds to free intracellular calcium, its absorption spectrum undergoes a shift. aatbio.comthermofisher.com Specifically, the dye is excited at two wavelengths, typically around 340 nm and 380 nm. wikipedia.org The ratio of the fluorescence intensities emitted at approximately 510 nm when excited at these two wavelengths is directly proportional to the intracellular calcium concentration. wikipedia.orgaatbio.commedchemexpress.com This ratiometric approach cancels out confounding variables such as uneven dye concentration and cell thickness, making Fura-2 a reliable tool for quantifying calcium levels. wikipedia.orgmoleculardevices.com

Molecular Basis of Calcium Binding and Conformational Dynamics

Fura-2 is a chelating agent that combines an 8-coordinate tetracarboxylate binding site with stilbene (B7821643) chromophores. ucsd.edu The binding of a calcium ion (Ca²⁺) to the tetracarboxylate pocket of the Fura-2 molecule induces a significant conformational change. researchgate.netresearchgate.net This structural rearrangement alters the electronic environment of the stilbene fluorophore, leading to the observed shift in its excitation spectrum. ucsd.edu In its unbound, or calcium-free state, the molecule has a particular conformation. Upon binding Ca²⁺, the molecule adopts a different, more rigid conformation. It is this change in the three-dimensional structure of the dye that is responsible for the alteration in its fluorescent properties. researchgate.net

Excitation and Emission Spectral Characteristics Upon Calcium Binding

The key to Fura-2's utility lies in the significant change in its excitation spectrum upon binding to calcium, while its emission spectrum remains relatively constant. thermofisher.combiotium.com

Excitation Spectrum of the Calcium-Free Form (e.g., at ~360/363 nm)

In the absence of calcium, the excitation maximum of Fura-2 is observed at approximately 363 nm. biotium.comnih.govvwr.com Some studies report this peak at around 376 nm. physiology.org At this wavelength, the dye exhibits strong fluorescence.

Excitation Spectrum of the Calcium-Bound Form (e.g., at ~335/340 nm)

When Fura-2 is saturated with calcium, its excitation maximum shifts to a shorter wavelength, around 335-340 nm. biotium.comnih.govvwr.com This blue shift in the excitation spectrum is the primary indicator of calcium binding. biotium.com

Emission Spectrum Profile (e.g., at ~510 nm)

Regardless of whether it is in its calcium-free or calcium-bound state, Fura-2 exhibits a fluorescence emission maximum at approximately 510 nm. wikipedia.orgprizmatix.combiotium.comnih.govvwr.com Some sources may cite slightly different values, such as 505 nm or 512 nm. vwr.comionbiosciences.com

Table 1: Spectral Properties of Fura-2 (pentapotassium)

| State | Excitation Maximum | Emission Maximum |

|---|---|---|

| Calcium-Free | ~363 nm biotium.comnih.govvwr.com | ~510 nm wikipedia.orgprizmatix.combiotium.comnih.govvwr.com |

| Calcium-Bound | ~335-340 nm biotium.comnih.govvwr.com | ~510 nm wikipedia.orgprizmatix.combiotium.comnih.govvwr.com |

Ionic Selectivity and Potential Interferences

While Fura-2 demonstrates high selectivity for Ca²⁺ over magnesium (Mg²⁺), it can also bind to other divalent and trivalent cations. thermofisher.comthermofisher.com Heavy metal ions such as manganese (Mn²⁺), zinc (Zn²⁺), and cobalt (Co²⁺) can interfere with Fura-2 fluorescence. thermofisher.comthermofisher.com Mn²⁺, in particular, is known to quench the fluorescence of Fura-2. nih.gov The binding affinities for some of these other ions are significantly higher than for Ca²⁺. thermofisher.com For instance, the dissociation constants (Kd) for barium (Ba²⁺) and strontium (Sr²⁺) with Fura-2 are 1.63 µM and 9.02 µM, respectively, which are higher than that of the Ca²⁺ complex (222 nM). nih.gov The presence of other divalent cations can alter the fluorescence spectra of the Fura-2-Ca²⁺ complex due to competitive binding. nih.gov In experimental settings, the interference from heavy metal ions can often be controlled by using selective chelators like TPEN. thermofisher.com It has also been noted that certain compounds, such as resveratrol, can interfere with Fura-2 fluorescence, primarily affecting the 340 nm excitation wavelength. nih.gov

Table 2: Dissociation Constants (Kd) of Fura-2 for Various Cations

| Cation | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Ca²⁺ | ~135 nM (Mg²⁺-free) | thermofisher.com |

| Ca²⁺ | ~145 nM (pH 7.2, 22°C) | biotium.comvwr.comionbiosciences.com |

| Ca²⁺ | ~224 nM (in 1 mM Mg²⁺) | thermofisher.com |

| Ba²⁺ | 1.63 µM | nih.gov |

| Sr²⁺ | 9.02 µM | nih.gov |

Intrinsic Selectivity for Ca²⁺ Over Other Divalent Cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺, Mn²⁺)

A critical feature of Fura-2 for its use in biological systems is its considerable selectivity for Ca²⁺ over other abundant divalent cations. sigmaaldrich.comnih.gov In a typical cell, the concentration of free magnesium (Mg²⁺) is several orders of magnitude higher than that of resting Ca²⁺. Fura-2 demonstrates significantly lower affinity for Mg²⁺, which minimizes interference from this ion. ucsd.eduthermofisher.com While physiological levels of Mg²⁺ can slightly perturb the dissociation constant (Kd) for Ca²⁺, the effect is generally manageable. For instance, the Kd for Ca²⁺ increases from approximately 135 nM in a Mg²⁺-free buffer to 224 nM in the presence of 1 mM Mg²⁺. thermofisher.com

The selectivity of Fura-2 over other divalent cations like manganese (Mn²⁺) and zinc (Zn²⁺) is also a key consideration. ucsd.eduadipogen.com Research has shown that Fura-2 has a considerably higher affinity for Ca²⁺ compared to these ions. ucsd.edu The improvements in selectivity for Fura-2 over its predecessor, quin2, are approximately 4-fold for Mg²⁺, 12-fold for Mn²⁺, and 40-fold for Zn²⁺. ucsd.edu This enhanced selectivity makes Fura-2 a more reliable tool for measuring Ca²⁺ in complex biological environments where various divalent cations are present. sigmaaldrich.comucsd.edu

| Cation | Dissociation Constant (Kd) | Conditions | Reference |

|---|---|---|---|

| Ca²⁺ | ~145 nM | pH 7.2 buffer, 22°C | biotium.com |

| Ca²⁺ | ~224 nM | 1 mM Mg²⁺, pH 7.05, 37°C | ucsd.eduthermofisher.com |

| Mg²⁺ | Significantly higher than for Ca²⁺ | General observation | ucsd.eduthermofisher.com |

| Mn²⁺ | Higher affinity than Mg²⁺, but lower than Ca²⁺ | General observation | ucsd.edu |

| Zn²⁺ | Higher affinity than Mg²⁺, but lower than Ca²⁺ | General observation | ucsd.edu |

Sensitivity to pH Fluctuations and Proton Binding

The fluorescence of Fura-2 is not entirely immune to its chemical environment, and it exhibits a known sensitivity to pH. nih.govnih.gov Changes in intracellular pH (pHi) can influence the dye's properties, potentially leading to inaccurate Ca²⁺ measurements if not accounted for. nih.govresearchgate.net Proton (H⁺) binding can alter the fluorescence spectra of Fura-2. The protonated form of the dye has an excitation maximum near 365 nm, which is very close to that of the Ca²⁺-free form. nih.govresearchgate.net This spectral overlap means that a decrease in pHi (acidification) can mimic a decrease in Ca²⁺ concentration, leading to an underestimation of the true Ca²⁺ level. nih.govresearchgate.net

The Ca²⁺ dissociation constant (Kd) of Fura-2 is also pH-dependent. researchgate.netnih.gov Studies have shown that the Kd can change with varying pH, which necessitates careful calibration and correction, especially in experiments where pH is expected to fluctuate. researchgate.netnih.gov However, within a typical physiological pH range, the effects on the spectra of both the Ca²⁺-free and Ca²⁺-bound forms are often considered to be very small. ucsd.edu Some studies suggest that Fura-2's properties are relatively pH-independent at the pHi values where most Ca²⁺ measurements are performed. rupress.org Despite this, significant shifts in pHi, as can occur with different buffer systems (e.g., HEPES vs. CO₂/HCO₃⁻), have been shown to influence the apparent Ca²⁺ levels measured by Fura-2. nih.gov

| Parameter | Effect of Acidic pH (Lower pH) | Effect of Alkaline pH (Higher pH) | Reference |

|---|---|---|---|

| Ca²⁺ Affinity (Kd) | Increases (Lower affinity for Ca²⁺) | Decreases (Higher affinity for Ca²⁺) | researchgate.netnih.gov |

| Fluorescence Spectrum | Protonated form's excitation spectrum overlaps with Ca²⁺-free form, potentially causing underestimation of [Ca²⁺]i. | Less interference from proton binding. | nih.govresearchgate.net |

| Protein Binding | Nonspecific binding to proteins is reinforced. | Inhibition of nonspecific protein binding. | nih.govresearchgate.net |

Interactions with Other Biologically Relevant Metal Ions (e.g., Fe²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Gd³⁺)

Besides its primary target, Ca²⁺, Fura-2 can interact with a range of other biologically relevant metal ions. It exhibits a particularly high affinity for certain heavy metals, which can interfere with Ca²⁺ measurements. ucsd.eduthermofisher.com Fura-2 is known to bind Zn²⁺, cadmium (Cd²⁺), and gadolinium (Gd³⁺). researchgate.netnih.gov The interaction with Zn²⁺ is notable, as Fura-2's affinity for Zn²⁺ is quite high, though still less than its affinity for Ca²⁺. ucsd.edu

The binding of different metal ions can produce varied effects on Fura-2's fluorescence. For instance, the binding of Mn²⁺ is known to quench the fluorescence of Fura-2 across a wide range of excitation wavelengths, including the isosbestic point (~360 nm) where fluorescence is typically independent of Ca²⁺ concentration. nih.gov In contrast, the excitation response of Fura-2 to Cd²⁺ is almost identical to its response to Ca²⁺. researchgate.net This has been exploited to monitor Cd²⁺ uptake in cells. researchgate.net In some cell types, endogenous heavy metal ions can bind to Fura-2, quenching its fluorescence and mimicking the effects of Ca²⁺ binding, which may lead to an overestimation of basal Ca²⁺ levels. researchgate.net

| Metal Ion | Nature of Interaction | Effect on Fluorescence | Reference |

|---|---|---|---|

| Fe²⁺ | Binds to Fura-2. | Can interfere with Ca²⁺ signal. Fura-2 is more selective for Ca²⁺. | ucsd.edu |

| Fe³⁺ | Can interact with Fura-2. | Potential for interference. | dur.ac.uk |

| Zn²⁺ | Binds with high affinity. | Increases fluorescence, can interfere with Ca²⁺ measurement. | ucsd.eduthermofisher.comresearchgate.net |

| Cd²⁺ | Binds with very high affinity. | Excitation response is almost identical to that of Ca²⁺. | researchgate.netresearchgate.net |

| Gd³⁺ | Binds to Fura-2. | Can interfere with Ca²⁺ measurement. | researchgate.netnih.gov |

| Mn²⁺ | Binds to Fura-2. | Quenches fluorescence at most excitation wavelengths. | ucsd.edunih.gov |

Methodological Frameworks for Fura 2 Based Calcium Imaging

Strategies for Intracellular Dye Loading

The effective delivery of Fura-2 into the cytosol is a critical prerequisite for accurate intracellular calcium measurements. The choice of loading strategy depends largely on the chemical form of the dye being used. The two primary forms are the membrane-impermeant pentapotassium salt and the membrane-permeant acetoxymethyl (AM) ester.

Fura-2 in its pentapotassium salt form is a hydrophilic, membrane-impermeant molecule. biotium.combioscience.co.ukfishersci.com This characteristic prevents it from passively crossing the lipid bilayer of the cell membrane, necessitating physical or mechanical methods for its introduction into the cytoplasm. midsci.com These techniques are advantageous for experiments where precise control over the intracellular dye concentration is required or when using lipid membrane-free systems. midsci.com

Microinjection: This technique involves using a fine glass micropipette to directly inject a solution of Fura-2 pentapotassium salt into the cytoplasm of a single cell. thermofisher.com It allows for the delivery of a known quantity of the dye, which is particularly useful in experiments that combine fluorescence imaging with electrophysiological measurements, such as patch-clamping. thermofisher.com In such setups, the Fura-2 salt is often included in the internal solution of the patch pipette, allowing it to diffuse into the cell upon establishing a whole-cell configuration. thermofisher.com

Scrape Loading: This is a method for loading a population of adherent cells. biotium.combioscience.co.uk In this procedure, cells are gently scraped from the culture dish surface in the presence of a Fura-2 pentapotassium salt solution. The mechanical stress of scraping transiently disrupts the cell membrane, creating pores that allow the dye to enter the cytosol before the membrane reseals.

The most common method for loading a large number of cells non-invasively utilizes the acetoxymethyl (AM) ester derivative of Fura-2. biotium.comdojindo.com Fura-2 AM is a lipophilic, non-fluorescent, and uncharged molecule that can readily diffuse across the cell membrane into the cytoplasm. amerigoscientific.comabpbio.com

Once inside the cell, the AM ester groups are cleaved by the activity of endogenous cytosolic esterases. amerigoscientific.comionoptix.combiotium.com This enzymatic hydrolysis is a crucial step, as it converts the Fura-2 AM into its active, fluorescent, and calcium-sensitive form, Fura-2 pentapotassium salt. biotium.combiotium.com The cleavage of the AM esters also unmasks negatively charged carboxyl groups, rendering the Fura-2 molecule membrane-impermeant and effectively trapping it within the cell's cytoplasm. amerigoscientific.comionoptix.com A subsequent incubation period after loading is typically required to ensure complete de-esterification of the intracellular Fura-2 AM. abpbio.com However, incomplete hydrolysis can sometimes occur, which may affect the accuracy of calcium measurements. nih.gov

| Loading Method | Principle | Key Characteristics |

| Direct Loading (Salt Form) | Physical disruption of the cell membrane to introduce the membrane-impermeant Fura-2 pentapotassium salt. biotium.combioscience.co.ukthermofisher.com | Suitable for single-cell studies (microinjection) or specific population studies (scrape loading); allows for more precise control of intracellular dye concentration. thermofisher.com |

| AM Ester Loading | Passive diffusion of the lipophilic Fura-2 AM across the cell membrane, followed by intracellular enzymatic hydrolysis to trap the active dye. amerigoscientific.combiotium.com | Non-invasive method suitable for loading large populations of cells for microscopy and flow cytometry; relies on cellular esterase activity. biotium.comionoptix.com |

A significant challenge in using Fura-2 AM is its poor solubility in aqueous physiological buffers. biotium.combiotium.com To overcome this, the non-ionic surfactant Pluronic F-127 is frequently used as a dispersing agent. biotium.comnih.govionbiosciences.com Pluronic F-127 aids in the solubilization of Fura-2 AM in the loading medium, preventing its aggregation and ensuring a more uniform and equitable distribution of the dye for cellular loading. abpbio.comionbiosciences.com

The addition of Pluronic F-127 to the loading solution has been shown to facilitate more efficient loading of Fura-2 AM into various cell types, including those in brain slices. nih.gov Research indicates that both Pluronic F-127 and the anion transport inhibitor probenecid (B1678239) can work synergistically to improve the quality of the fluorescence signal. researchgate.net However, it has also been reported that Pluronic F-127 can affect the cell membrane and alter cytoplasmic calcium regulation in some cell types, such as neuronal cells, which necessitates careful optimization for each experimental system. nih.govnih.govresearchgate.net

Advanced Fluorescence Detection Systems

Once cells are successfully loaded with Fura-2, specialized fluorescence detection systems are employed to measure the changes in its emission that correspond to fluctuations in intracellular calcium. The ratiometric nature of Fura-2 is a key advantage, as it minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness. thermofisher.comthermofisher.comnih.gov

Widefield fluorescence microscopy is a cornerstone technique for the dynamic imaging of Fura-2-loaded cells. biotium.comleica-microsystems.comleica-microsystems.com This method allows for the real-time visualization of calcium signaling within single cells or small populations. nih.govyoutube.com The system is typically configured with a light source capable of rapidly switching between two excitation wavelengths, approximately 340 nm and 380 nm. leica-microsystems.com

The process involves alternately illuminating the specimen at these two wavelengths. The Ca²⁺-bound form of Fura-2 is preferentially excited at 340 nm, while the Ca²⁺-free form is excited at 380 nm. leica-microsystems.comnih.gov The fluorescence emission for both states is captured at a single wavelength, around 510 nm. amerigoscientific.comleica-microsystems.com A digital camera captures the fluorescence intensity at each excitation wavelength, and the ratio of these intensities (F340/F380) is calculated. nih.gov This ratio is directly proportional to the intracellular free calcium concentration and provides a robust measurement that corrects for variations in dye concentration and cell path length. thermofisher.comnih.gov This ratiometric approach is particularly well-suited for observing dynamic changes in calcium levels over time. thermofisher.comleica-microsystems.com

| Parameter | Calcium-Free Fura-2 | Calcium-Bound Fura-2 |

| Excitation Wavelength | ~380 nm (or 363 nm) biotium.comleica-microsystems.com | ~340 nm (or 335 nm) biotium.comleica-microsystems.com |

| Emission Wavelength | ~510 nm biotium.comleica-microsystems.com | ~510 nm biotium.comleica-microsystems.com |

Flow cytometry offers a powerful method for analyzing intracellular calcium mobilization at the population level. biotium.combiotium.com This high-throughput technique is capable of measuring the fluorescence signals from thousands of individual cells in suspension as they pass one-by-one through a focused laser beam. thermofisher.com

For Fura-2-based calcium analysis, a flow cytometer equipped with a UV laser is used for excitation. The ratiometric measurements can be performed to provide a quantitative assessment of the calcium concentration within each cell of a large, often heterogeneous, population. nih.gov This allows researchers to identify and quantify subpopulations of cells that respond to a specific stimulus with an increase in intracellular calcium. Flow cytometry excels in studies of mixed cell populations, such as those found in blood or dissociated tissues, where it can simultaneously analyze calcium flux and characterize cell subsets using surface markers. thermofisher.comnih.gov

Fluorimetric Systems (Cuvette-based and Microplate Readers) for Quantitative Assays

Fluorimetric systems, including traditional cuvette-based fluorometers and high-throughput microplate readers, are fundamental tools for quantitative calcium assays using Fura-2. These systems are designed to measure the fluorescence intensity of Fura-2-loaded cell suspensions or solutions, providing insights into intracellular calcium dynamics.

In a typical cuvette-based setup, a suspension of cells loaded with the membrane-permeant form of Fura-2, Fura-2 AM, is placed in a quartz cuvette within the fluorometer. nih.gov The instrument then alternately excites the sample at 340 nm and 380 nm and measures the corresponding fluorescence emission at approximately 510 nm. nih.govnih.gov This dual-wavelength excitation allows for the ratiometric measurement of calcium concentration, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell number. moleculardevices.comthermofisher.com The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration. nih.gov To construct temporal response profiles and concentration-response curves, agonists and antagonists can be added to the cell suspension. nih.gov Calibration of the fluorescent signal to an absolute calcium concentration is achieved by lysing the cells with a detergent like Triton X-100 to obtain the maximum fluorescence ratio (Rmax) and then chelating all available calcium with EGTA to determine the minimum fluorescence ratio (Rmin). nih.gov

Microplate readers offer a higher throughput alternative for Fura-2-based calcium assays, enabling the screening of multiple samples simultaneously in 96-well or 384-well formats. moleculardevices.com This methodology is particularly advantageous for drug discovery and screening for agonists of Gq protein-coupled receptors. nih.govbiotium.com Similar to cuvette systems, microplate readers excite the Fura-2-loaded cells at 340 nm and 380 nm and detect the emission at 510 nm. moleculardevices.com Modern microplate readers are often equipped with injectors that can dispense reagents into the wells during the assay, allowing for the real-time monitoring of calcium responses to stimuli. nih.gov Some commercial kits, such as the Fura-2 QBT™ Calcium Kit, provide a homogeneous, no-wash assay format that simplifies the protocol and reduces well-to-well variability. moleculardevices.commoleculardevices.com This is achieved through the use of a proprietary quench technology that masks the signal from extracellular dye. moleculardevices.com

The choice between a cuvette-based system and a microplate reader depends on the specific experimental needs. While cuvette systems are well-suited for detailed kinetic studies on a single sample, microplate readers excel in high-throughput applications where many compounds or conditions are being tested.

Table 1: Comparison of Fluorimetric Systems for Fura-2 Assays

| Feature | Cuvette-Based Fluorometer | Microplate Reader |

| Throughput | Low (single sample) | High (96, 384, or more wells) |

| Primary Application | Detailed kinetic studies, basic research | High-throughput screening, drug discovery |

| Sample Volume | Milliliters | Microliters |

| Automation | Manual or semi-automated | Fully automated with reagent injectors |

| Data Output | Temporal response profiles for a single sample | Simultaneous data from multiple wells |

| Calibration | Requires manual addition of lysis and chelation agents | Can be automated |

Illumination Technologies (e.g., Xenon Arc Lamps, Monochromators, Advanced LED Systems)

The selection of an appropriate illumination source is critical for successful Fura-2-based calcium imaging. The ideal light source should provide stable and intense output at the two excitation wavelengths of Fura-2, typically 340 nm and 380 nm. Historically, xenon arc lamps have been a common choice for fluorescence microscopy due to their broad emission spectrum that covers the ultraviolet (UV) to infrared range. When coupled with a monochromator or filter wheel, a xenon arc lamp system can rapidly switch between the required excitation wavelengths for ratiometric imaging.

Monochromators are devices that select a narrow band of wavelengths from a broad-spectrum light source. In the context of Fura-2 imaging, a monochromator allows for precise and rapid switching between 340 nm and 380 nm excitation. This capability is essential for capturing the fast kinetics of intracellular calcium signaling.

More recently, advanced Light Emitting Diode (LED) systems have emerged as a superior alternative to traditional arc lamps for Fura-2 imaging. LEDs offer several advantages, including:

Wavelength Specificity: LEDs emit light over a narrow range of wavelengths, eliminating the need for complex and expensive monochromators or filter wheels. Specific LEDs for 340 nm and 380 nm can be used, providing clean and efficient excitation.

Rapid Switching: LEDs can be turned on and off almost instantaneously, allowing for very fast switching between the two excitation wavelengths. This is particularly beneficial for capturing rapid calcium transients.

Stability and Longevity: LEDs provide highly stable light output over their long lifespan, which is crucial for quantitative and reproducible ratiometric measurements.

Lower Heat Production: Compared to arc lamps, LEDs generate significantly less heat, which helps to maintain the physiological temperature of the sample and reduces thermal drift in the microscope focus.

Some modern imaging systems, such as the FLIPR® Tetra System, are equipped with UV excitation LEDs specifically for ratiometric assays with dyes like Fura-2. moleculardevices.com These systems provide a robust platform for high-throughput calcium flux assays.

Table 2: Comparison of Illumination Technologies for Fura-2 Imaging

| Technology | Advantages | Disadvantages |

| Xenon Arc Lamps | Broad, high-intensity spectrum | Requires filters/monochromator, less stable, shorter lifespan, generates heat |

| Monochromators | Precise wavelength selection, rapid switching | Can be complex and expensive |

| Advanced LED Systems | Wavelength specific, rapid switching, stable output, long lifespan, low heat |

Image Acquisition Technologies (e.g., CCD Cameras)

The final component in the Fura-2 imaging pipeline is the detector that captures the emitted fluorescence. For imaging applications, Charge-Coupled Device (CCD) cameras have been the workhorse for many years. A CCD camera is a two-dimensional array of light-sensitive pixels that convert photons into an electrical signal, which is then digitized to form an image.

In Fura-2 imaging, the CCD camera captures the fluorescence emission at approximately 510 nm following excitation at both 340 nm and 380 nm. The key requirements for a camera in this application are:

High Sensitivity: The camera must be sensitive enough to detect the often-low light levels of fluorescence emission from the Fura-2 dye within the cells. Cooled CCD cameras are often used to reduce thermal noise and improve the signal-to-noise ratio.

Good Dynamic Range: The camera should be able to accurately measure a wide range of fluorescence intensities, from the low levels in resting cells to the high levels in stimulated cells.

The images acquired at the two excitation wavelengths are then used to calculate a ratiometric image, which provides a spatial map of the intracellular calcium concentration. The quality of the final ratiometric image is highly dependent on the performance of the CCD camera. More advanced and sensitive cameras, such as Electron-Multiplying CCD (EMCCD) cameras, can be used for very low light applications or when extremely high temporal resolution is required. For instance, the FLIPR Tetra System can be fitted with an EMCCD camera for demanding Fura-2 assays. moleculardevices.com

Ratiometric Data Acquisition and Signal Processing

Sequential Dual Wavelength Excitation and Emission Detection

The cornerstone of quantitative calcium measurements with Fura-2 is the ratiometric data acquisition process. This technique leverages the spectral properties of the Fura-2 dye, which exhibits a shift in its excitation spectrum upon binding to calcium. The core of the method involves sequentially exciting the Fura-2-loaded cells at two different wavelengths and detecting the resulting fluorescence emission.

Specifically, the dye is first excited at approximately 340 nm, a wavelength where the fluorescence intensity increases as the intracellular calcium concentration rises. Immediately after, the excitation wavelength is switched to around 380 nm, where the fluorescence intensity decreases as the calcium concentration increases. nih.gov The fluorescence emission for both excitation wavelengths is detected at a constant wavelength, typically around 510 nm. moleculardevices.combiotium.com

This rapid alternation between the two excitation wavelengths is crucial for capturing the dynamic changes in intracellular calcium. The frequency of this switching determines the temporal resolution of the measurement. The data collected is a time series of fluorescence intensity measurements at the two excitation wavelengths.

The ratio of the fluorescence intensities obtained from the 340 nm and 380 nm excitations (F340/F380) is then calculated for each time point. This ratio is a direct measure of the intracellular calcium concentration and is largely independent of several experimental variables that can affect single-wavelength measurements, such as dye concentration, photobleaching, and cell thickness. moleculardevices.comthermofisher.com

Image Ratioing Algorithms and Their Computational Implementation

Once the fluorescence intensity data at 340 nm and 380 nm excitation have been acquired, the next step is to calculate the ratio and convert it into an intracellular calcium concentration. This is achieved through the use of specific algorithms, the most common of which is the Grynkiewicz equation.

The Grynkiewicz equation relates the fluorescence ratio (R) to the free calcium concentration ([Ca²⁺]) as follows:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

[Ca²⁺] is the free intracellular calcium concentration.

Kd is the dissociation constant of Fura-2 for calcium, which is approximately 145 nM at 22°C and pH 7.2. biotium.com

R is the measured ratio of fluorescence intensities (F340/F380).

Rmin is the fluorescence ratio in the absence of calcium (calcium-free conditions). This is typically determined by treating the cells with a calcium chelator like EGTA. nih.gov

Rmax is the fluorescence ratio at saturating calcium concentrations. This is usually determined by lysing the cells with a detergent like Triton X-100 in the presence of a high calcium concentration. nih.gov

Sf2 / Sb2 is the ratio of the fluorescence intensity at 380 nm excitation in calcium-free conditions (Sf2) to the fluorescence intensity at 380 nm excitation in calcium-saturating conditions (Sb2).

The computational implementation of this algorithm is typically performed using specialized software that accompanies the imaging system or through custom scripts in programming languages like MATLAB or Python. The software will process the raw fluorescence intensity images acquired at 340 nm and 380 nm, perform background subtraction, and then calculate the ratio image on a pixel-by-pixel basis. Finally, using the predetermined Rmin, Rmax, and (Sf2/Sb2) values, the software converts the ratio image into a quantitative map of intracellular calcium concentration.

Quantitative Determination of Intracellular Calcium Concentration

The ratiometric properties of Fura-2 allow for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). By capturing fluorescence emission at approximately 510 nm while alternating excitation between the calcium-bound (~340 nm) and calcium-free (~380 nm) wavelengths, the ratio of the two signals provides a measurement that is largely independent of dye concentration, optical path length, and photobleaching. nih.govthermofisher.comuzh.ch This ratiometric approach is fundamental to the accurate quantification of [Ca²⁺]i.

The cornerstone for converting the fluorescence ratio of Fura-2 into an absolute calcium concentration is the Grynkiewicz equation, developed in 1985. nih.govnih.gov This equation mathematically relates the measured fluorescence ratio to the intracellular free calcium concentration. ionoptix.comqueens.org

The standard form of the equation is:

[Ca²⁺] = K_d * β * [(R - R_min) / (R_max - R)]

Where:

[Ca²⁺] is the intracellular free calcium concentration. nih.gov

K_d is the dissociation constant of the Fura-2/Ca²⁺ complex, which represents the calcium concentration at which half of the indicator is bound. This value is influenced by factors such as temperature, pH, and ionic strength. thermofisher.compancreapedia.org At 37°C, the K_d is often cited as 225 nM, while at room temperature (22°C), it is approximately 135-145 nM. pancreapedia.orgthermofisher.com

R is the experimentally measured ratio of fluorescence intensities at the two excitation wavelengths (e.g., F_340nm / F_380nm). nih.govunits.it

R_min is the fluorescence ratio under zero calcium conditions (calcium-free). nih.govunits.it

R_max is the fluorescence ratio at calcium-saturating conditions. nih.govunits.it

β (or Sf2/Sb2) is the ratio of fluorescence intensity of the calcium-free indicator to the calcium-bound indicator at the second excitation wavelength (~380 nm). ionoptix.comqueens.org

The accurate determination of the calibration parameters (K_d, R_min, R_max, and β) is critical for obtaining reliable quantitative data. ionoptix.com

In vitro calibration is a common method to determine the parameters for the Grynkiewicz equation under controlled conditions that mimic the intracellular environment. pancreapedia.org This procedure involves measuring the fluorescence ratio of Fura-2 pentapotassium salt in a series of calibration buffers containing precisely known free calcium concentrations. thermofisher.comaatbio.com

These calibration solutions are typically prepared using a calcium chelator, most commonly EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), to create a range of buffered free calcium concentrations. pancreapedia.orgnih.gov By mixing calcium-free and calcium-saturating EGTA solutions in different proportions, a standard curve of fluorescence ratio versus [Ca²⁺] can be generated. aatbio.com Commercial kits are also available that provide a series of premixed Ca²⁺-EGTA buffers for this purpose. pancreapedia.orgthermofisher.com

The process generally involves:

Preparing a series of buffers with a fixed total EGTA concentration but varying total calcium concentrations to achieve a desired range of free [Ca²⁺]. aatbio.com Programs like MaxChelator can be used to calculate the necessary component ratios. pancreapedia.org

Adding a known concentration of Fura-2 pentapotassium salt to each buffer solution. pancreapedia.org

Measuring the fluorescence ratio (F_340/F_380) for each standard solution using the same imaging setup as the cellular experiments. pancreapedia.org

Plotting the resulting ratios against the known [Ca²⁺] to determine the calibration constants K_d, R_min, and R_max. thermofisher.com

It is crucial that the in vitro calibration conditions (pH, temperature, ionic strength) closely match those of the intracellular environment to ensure the accuracy of the determined constants. thermofisher.comnih.gov

Table 1: Example of Ca²⁺-EGTA Calibration Buffer Concentrations This table illustrates a typical set of free calcium concentrations used for generating an in vitro calibration curve for Fura-2. The buffers are generally maintained at a specific pH (e.g., 7.2) and ionic strength.

| Buffer Solution | Free [Ca²⁺] (nM) |

| 1 | 0 |

| 2 | 17 |

| 3 | 38 |

| 4 | 65 |

| 5 | 100 |

| 6 | 150 |

| 7 | 225 |

| 8 | 351 |

| 9 | 602 |

| 10 | 1350 |

| 11 | 39000 (Saturating) |

Note: Data derived from commercially available calibration kits. thermofisher.com

While in vitro calibration is useful, the "gold standard" is considered to be in situ calibration, where the calibration parameters are determined directly within the experimental cells. pancreapedia.org This method accounts for the specific intracellular environment, including viscosity and protein binding, which can affect the dye's properties. thermofisher.com

The most common in situ approach involves using calcium ionophores , which are lipid-soluble molecules that transport ions across cell membranes. ionoptix.comnih.gov By using an ionophore like Ionomycin or 4-bromo A-23187, the intracellular and extracellular calcium concentrations can be equilibrated. ionoptix.compancreapedia.org

The procedure typically involves a two-point calibration to determine R_min and R_max:

Determination of R_min : Fura-2-loaded cells are perfused with a calcium-free buffer containing a high concentration of EGTA (e.g., 5-10 mM) and an ionophore (e.g., 5-10 µM Ionomycin). pancreapedia.orgunits.it This drives the intracellular free calcium to near-zero levels, and the resulting stable fluorescence ratio is recorded as R_min. pancreapedia.org

Determination of R_max : Subsequently, the cells are perfused with a buffer containing a high, saturating concentration of calcium (e.g., 10 mM) along with the ionophore. pancreapedia.orgunits.it This floods the cell with calcium, saturating the Fura-2, and the new steady-state ratio is recorded as R_max. pancreapedia.org

This method allows for the determination of the dynamic range of the Fura-2 ratio within the actual cellular context, providing more accurate values for R_min and R_max for use in the Grynkiewicz equation. ionoptix.com

The empirical determination of R_min and R_max is a critical step in both in vitro and in situ calibration methodologies. These parameters define the lower and upper bounds of the ratiometric signal and are essential for accurately scaling the experimental ratio (R) to a calcium concentration. nih.govthermofisher.com

R_min (Minimum Ratio) : This value represents the fluorescence ratio (F_340/F_380) when Fura-2 is in its calcium-free state. It is measured in a solution with virtually no calcium, typically achieved by adding a potent calcium chelator like EGTA. pancreapedia.orgresearchgate.net

R_max (Maximum Ratio) : This value corresponds to the fluorescence ratio when the Fura-2 indicator is fully saturated with calcium. It is determined by exposing the dye to a solution with a high concentration of calcium, sufficient to bind to all available Fura-2 molecules. pancreapedia.org

The ratio of the fluorescence intensities at the denominator wavelength (~380 nm) under calcium-free (F_380_min) and calcium-saturating (F_380_max) conditions provides the β (Sf2/Sb2) factor for the Grynkiewicz equation. ionoptix.comunits.it The accurate empirical measurement of these endpoint ratios is fundamental for the reliable quantification of intracellular calcium. thermofisher.com

Table 2: Summary of Grynkiewicz Equation Parameters for Fura-2 This table summarizes the key parameters required for the quantitative determination of intracellular calcium using Fura-2 and the Grynkiewicz equation.

| Parameter | Symbol | Description | Method of Determination |

| Dissociation Constant | K_d | The Ca²⁺ concentration at which 50% of the indicator is bound. | Determined from in vitro calibration curves or cited from literature, adjusted for experimental conditions (temperature, pH). thermofisher.comnih.gov |

| Minimum Ratio | R_min | The fluorescence ratio (F_340/F_380) in the absence of Ca²⁺. | Measured empirically using Ca²⁺-free buffers with EGTA, either in vitro or in situ with an ionophore. pancreapedia.org |

| Maximum Ratio | R_max | The fluorescence ratio (F_340/F_380) at Ca²⁺ saturation. | Measured empirically using buffers with saturating Ca²⁺ concentrations, either in vitro or in situ with an ionophore. pancreapedia.org |

| Fluorescence Ratio at 380nm | β (Sf2/Sb2) | The ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2. | Calculated from the fluorescence intensities measured during the determination of R_min and R_max. ionoptix.com |

| Experimental Ratio | R | The fluorescence ratio (F_340/F_380) measured during the experiment. | Directly measured from the ratiometric imaging data of the cells. units.it |

Academic and Research Applications of Fura 2

Fundamental Studies in Cellular Physiology and Signal Transduction

Fura-2 (pentapotassium salt) has been a cornerstone in the study of cellular physiology, primarily due to its utility in measuring intracellular calcium concentrations ([Ca²⁺]i). thermofisher.comwikipedia.org Calcium ions are pivotal second messengers, regulating a vast array of cellular processes, from gene expression to muscle contraction. jove.comamerigoscientific.com The ability of Fura-2 to provide quantitative, real-time measurements of [Ca²⁺]i has revolutionized the understanding of signal transduction pathways. thermofisher.comwikipedia.org

Fura-2 is a ratiometric fluorescent dye, meaning its fluorescence emission at a constant wavelength (around 510 nm) differs depending on the excitation wavelength (340 nm vs. 380 nm) and whether it is bound to calcium. wikipedia.orgnih.gov When Fura-2 binds to Ca²⁺, its fluorescence intensity increases at an excitation of 340 nm and decreases at 380 nm. nih.govprizmatix.com The ratio of fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration. thermofisher.comnih.gov This ratiometric property is a significant advantage as it minimizes issues like variable dye loading, photobleaching, and differences in cell thickness, leading to more accurate and reproducible results. thermofisher.comresearchgate.net

Researchers utilize Fura-2 to investigate the intricate dynamics of calcium signaling. For instance, it allows for the detailed characterization of calcium waves and oscillations, which are crucial for encoding the specificity of cellular responses. The high photon yield of Fura-2 enabled the first real-time video imaging of calcium changes within living cells. wikipedia.org Its application extends to studying the function of various ion channels and pumps that regulate calcium homeostasis. By chelating with and reporting on Ca²⁺ levels, Fura-2 can also be used to estimate the properties and capacity of endogenous calcium buffers within the cell. cancer.gov

Neuroscience Research Paradigms

Fura-2 has been instrumental in dissecting the role of calcium in synaptic transmission and neuronal communication. A method involving the local perfusion of the Fura-2 acetoxymethyl (AM) ester allows for the selective loading of presynaptic terminals and dendrites in brain slices. nih.gov This technique provides a means to optically measure calcium concentration changes in individual presynaptic terminals without labeling the postsynaptic neuron. nih.gov

The influx of calcium into the presynaptic terminal is the direct trigger for neurotransmitter release. By imaging with Fura-2, researchers can monitor the precise timing and magnitude of these presynaptic calcium transients in response to action potentials. This has allowed for detailed investigations into the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory. The ability to visualize calcium dynamics in dendritic spines, the primary sites of excitatory synapses, has furthered the understanding of how neurons integrate synaptic inputs.

On a larger scale, Fura-2 is employed to study the activity of entire neural networks. jove.com By "bulk loading" brain slices with Fura-2 AM, it is possible to monitor the activity of thousands of neurons simultaneously. columbia.educolumbia.edu The influx of calcium through voltage-gated calcium channels during an action potential leads to a detectable change in Fura-2 fluorescence, serving as an indirect but reliable measure of neuronal firing. columbia.edunih.gov

This population imaging approach enables the analysis of how signals propagate through neural circuits and how synchronous activity emerges among groups of neurons. jove.com Researchers can determine network properties such as signal propagation pathways and neural correlations. jove.com For example, studies have used Fura-2 to visualize the spread of activity in the neocortex in response to sensory stimuli. columbia.edu This method has been applied across various brain regions, including the hippocampus and cerebellum, to understand how neuronal ensembles process information. nih.gov

Table 1: Research Findings in Neural Network Activity using Fura-2

| Research Area | Key Finding with Fura-2 | Reference |

| Neocortical Slices | Simultaneous imaging of thousands of neurons reveals population activity patterns. | columbia.edu |

| Hippocampal CA3 | Selective loading of mossy fiber tracts allows measurement of presynaptic calcium in terminals. | nih.gov |

| Cerebellar Parallel Fibers | Fura-2 loading of presynaptic terminals without postsynaptic labeling is achievable. | nih.gov |

| Olfactory Neurons | Visualization of how single odorant receptor proteins influence cellular responses to specific smells. | jove.com |

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, a key mechanism in stroke and neurodegenerative diseases. nih.gov Fura-2 has been a critical tool in demonstrating the central role of calcium overload in this process. nih.gov Studies using Fura-2 have shown that the activation of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor, causes a massive and sustained influx of Ca²⁺ into neurons. nih.govspringernature.com

While conventional Fura-2, with its high affinity for calcium, can sometimes underestimate the peak calcium concentrations reached during excitotoxicity, it has been effective in showing the prolonged elevation of intracellular calcium. nih.gov For instance, Fura-2 imaging has revealed that lethal exposure to NMDA results in a sustained micromolar elevation of [Ca²⁺]i. nih.gov In contrast, non-lethal stimulation of other glutamate receptors like AMPA receptors leads to more transient calcium increases. nih.gov By combining Fura-2 with lower-affinity calcium indicators, researchers have been able to more accurately quantify the extreme calcium levels that trigger excitotoxic cell death. nih.gov

Table 2: Comparative Calcium Levels in Excitotoxicity Studies with Fura-2

| Condition | Receptor Activated | Observed [Ca²⁺]i with Fura-2 | Outcome | Reference |

| Lethal Exposure | NMDA | Sustained elevation to ~1 µM | Neuronal Death | nih.gov |

| Non-lethal Exposure | AMPA | Transient elevation, approaching 1 µM | Cell Survival | nih.gov |

| Brief Glutamate Exposure | NMDA, AMPA, Kainate | Rises between 0.5 and 1 µM | Cell Survival | nih.gov |

Muscle Physiology and Contractile Mechanisms

In muscle physiology, the release of calcium from the sarcoplasmic reticulum is the critical event that initiates muscle contraction. Fura-2 has been widely used to measure the rapid changes in myoplasmic free calcium, known as calcium transients, that are associated with muscle fiber activation. nih.govnih.gov

By injecting Fura-2 into single muscle fibers or loading whole muscles, researchers can record the rise and fall of intracellular calcium during a twitch or tetanic contraction. prizmatix.comnih.gov Although the high affinity of Fura-2 can be a limitation for tracking the very large and rapid calcium transients in muscle, experimental strategies have been developed to overcome this. For example, co-loading the muscle fiber with a high concentration of the calcium buffer EGTA reduces the amplitude of the free calcium transient, preventing saturation of the Fura-2 dye and allowing for more accurate kinetic measurements. nih.gov These studies have provided detailed information on the rate of calcium release and re-uptake by the sarcoplasmic reticulum, which are fundamental to understanding muscle function and fatigue. nih.gov

Assessment of Calcium Handling in Cardiac Myocytes

Fura-2 is extensively used to investigate the dynamics of calcium handling in cardiac myocytes, a process fundamental to heart function. nih.gov Researchers utilize Fura-2 to measure the rapid changes in intracellular calcium concentration, known as calcium transients, that trigger muscle contraction. nih.gov High-temporal-resolution Fura-2 fluorescence microscopy allows for the detailed characterization of these transients, which are particularly fast in cardiomyocytes. thermofisher.com

Studies have employed the pentapotassium salt of Fura-2, introduced into cells via patch electrode, to quantify these changes. nih.gov Research comparing Fura-2 with lower-affinity indicators has revealed important considerations, such as the potential for Fura-2 itself to buffer intracellular calcium, which can influence the measured amplitude of the calcium transient. nih.gov Furthermore, in situ calibration of the Fura-2 signal within the myocyte is crucial, as using in vitro calibration parameters can lead to a significant underestimation of the peak [Ca²⁺]i. nih.gov

Fura-2 has also been instrumental in dissecting the mechanisms of calcium mobilization and extrusion in cardiomyocytes. nih.gov For example, it has been used to demonstrate how various agonists induce calcium release and to study the function of the sarcoplasmic reticulum (SR), a key intracellular calcium store. By using Fura-2 in combination with pharmacological agents like thapsigargin (B1683126) (an SR Ca²⁺-pump inhibitor) or ryanodine, researchers can elucidate the SR's role in shaping the cytosolic calcium signal. nih.gov

Table 1: Research Findings on Fura-2 in Cardiac Myocyte Calcium Handling

| Research Focus | Key Finding with Fura-2 | Reference |

|---|---|---|

| Ca²⁺ Transient Amplitude | Peak [Ca²⁺]i transients in rat cardiac myocytes were found to be 4- to 6-fold greater when measured with the low-affinity indicator furaptra (B55009) compared to Fura-2, partly due to Ca²⁺ buffering by Fura-2. | nih.gov |

| Signal Calibration | In situ calibration of Fura-2 fluorescence in myocytes yielded [Ca²⁺]i transient amplitudes 50-100% larger than those calculated with in vitro parameters. | nih.gov |

| Temporal Resolution | A specialized dual wavelength-excitation setup for Fura-2 allows for fluorescence measurements with a temporal resolution of up to 1 KHz, essential for capturing fast Ca²⁺ transients in cardiomyocytes. | thermofisher.com |

| Pathophysiology | Fura-2 has been used to show that phosphatidic acid increases intracellular Ca²⁺ in diabetic myocardium, a response not seen with other stimuli like KCl or ATP, highlighting its utility in studying disease states. | nih.gov |

Studies on Vascular Smooth Muscle Function

The regulation of calcium concentration in vascular smooth muscle cells (VSMCs) is critical for controlling blood pressure and flow, and Fura-2 has been a key tool in these investigations. A rise in cytosolic free Ca²⁺ is the direct trigger for contraction in these cells. nih.gov Digital imaging microscopy using Fura-2 allows for the study of the spatial and temporal distribution of intracellular Ca²⁺ during VSMC activation. nih.gov

Research on bovine arterial myocytes loaded with Fura-2 has shown that in a relaxed state, intracellular Ca²⁺ is relatively low and uniformly distributed, with average resting levels around 111 nM. nih.gov Upon stimulation with an activator like norepinephrine, Fura-2 imaging reveals a rapid increase in [Ca²⁺]i that precedes cell contraction. nih.gov This calcium increase is not uniform; the distribution becomes significantly more heterogeneous during the evoked contraction. nih.gov Such studies provide direct evidence linking agonist stimulation to specific patterns of calcium mobilization and subsequent physiological responses.

Methodological studies have also focused on optimizing Fura-2 loading in intact arterial segments to accurately quantify intracellular dye concentrations, ensuring that the measurements reflect true physiological changes. nih.gov

Table 2: Fura-2 Applications in Vascular Smooth Muscle Research

| Parameter Measured | Observation with Fura-2 | Reference |

|---|---|---|

| Resting [Ca²⁺]i | In relaxed bovine arterial myocytes, the average resting [Ca²⁺]i was 111 ± 14 nM and was uniformly distributed. | nih.gov |

| Activated [Ca²⁺]i | Norepinephrine stimulation evoked a rise in [Ca²⁺]i within 100 msec, before contraction began, and the Ca²⁺ distribution became much more heterogeneous. | nih.gov |

| Maximal [Ca²⁺]i | Maximal calcium levels were reached within 600 msec of stimulation, by which time the cells were substantially contracted. | nih.gov |

Cell Biology and Associated Processes

Roles in Cell Differentiation, Proliferation, and Apoptosis

Calcium signaling is a critical regulator of fundamental cellular processes, and Fura-2 has been employed to unravel its role in cell fate decisions such as differentiation, proliferation, and apoptosis (programmed cell death).

Differentiation: Studies using Fura-2 have demonstrated that calcium signals are pivotal for cell differentiation. For instance, in cortical neurons, calcium imaging with Fura-2 has helped establish that [Ca²⁺]i signals are a key factor in regulating differentiation, alongside gene expression and survival. youtube.com Similarly, Fura-2 is a common tool for monitoring the functional maturation of induced pluripotent stem cells (iPSCs) into contractile cardiomyocytes, where the development of spontaneous calcium transients indicates successful differentiation. ionoptix.com

Proliferation: While direct studies are broad, the link between calcium signaling and proliferation is well-established, with Fura-2 being a primary measurement tool. The activation of various growth factor receptors and G protein-coupled receptors (GPCRs), which can be studied with Fura-2, often leads to calcium mobilization that is necessary to drive the cell cycle and proliferation. revvity.com

Apoptosis: Fura-2 has been used to directly link dysregulated calcium homeostasis to apoptosis. In a study on H9c2 cardiomyocytes, Fura-2 fluorescence imaging was used to show that treatment with the chemotherapy drug doxorubicin (B1662922) induces a significant increase in intracellular calcium levels, a key event in the apoptotic pathway. researchgate.net Research has also highlighted the "calcium-apoptosis link," where sustained, high levels of cytosolic calcium, often resulting from release from intracellular stores like the endoplasmic reticulum and mitochondria, can trigger the activation of caspases and initiate the apoptotic program. Fura-2 is listed as a primary tool for measuring these critical changes in cytosolic calcium. nih.govmdpi.com

Examination of Intracellular Organelle Calcium Dynamics

Under certain loading conditions (typically using the AM ester form), Fura-2 can become sequestered in organelles. nih.govrevvity.com While often considered a potential artifact, this phenomenon has been exploited to study organellar calcium. For example, studies in T-lymphocytes have shown that apparent cytosolic calcium gradients observed upon stimulation are actually due to Fura-2 accumulating in mitochondria, which actively take up calcium. nih.gov This finding itself highlights the significant role of mitochondria in buffering cytosolic calcium increases.

Direct measurements using Fura-2 have also been made in isolated organelles. In one study, Fura-2 pentapotassium salt was used to assess the distribution of calcium ions within isolated rat heart mitochondria, confirming its utility as a calcium probe for these organelles without affecting their activity. researchgate.net Furthermore, Fura-2 imaging can indirectly report on the status of ER calcium stores; stimulation with an agent that blocks the ER's calcium pump (SERCA), such as thapsigargin, causes a rise in cytosolic calcium measured by Fura-2, which reflects the passive leak of calcium from the ER. nih.gov

Immunological Research

Signaling Pathways in Immune Cell Activation

Calcium signaling is indispensable for the function of virtually all immune cells, governing processes from activation and chemotaxis to degranulation and cytokine production. The development of Fura-2 was a major technological advance that allowed researchers to understand the significance of these calcium signals. nih.gov

T-Lymphocytes: Upon binding of an antigen to the T-cell receptor (TCR), a signaling cascade is initiated that leads to the release of Ca²⁺ from the ER, followed by a sustained influx of extracellular calcium. nih.gov This biphasic calcium signal, readily measured by Fura-2, is critical for T-cell activation, gene expression (e.g., c-fos and c-jun), and proliferation. nih.govresearchgate.net

Neutrophils: In neutrophils, Fura-2 has been used to demonstrate that activation by chemoattractants like f-Met-Leu-Phe (fMLP) or interleukin-8 (IL-8) causes a rapid spike in cytosolic calcium, rising from a resting level of ~94 nM to over 700 nM. nih.govnih.gov This calcium transient is a key secondary messenger that precedes and is required for critical effector functions, including the activation of the NADPH oxidase for respiratory burst, cellular arrest on the endothelium, and polarization for migration. nih.govnih.gov

Mast Cells: Mast cell degranulation, the process responsible for releasing histamine (B1213489) and other mediators of allergic reactions, is triggered by a large and transient increase in intracellular calcium. nih.govnih.gov Seminal studies using Fura-2 pentapotassium salt microinjected into mast cells provided the first clear evidence of this calcium spike upon stimulation with an antigen, a signal that was obscured when using the membrane-permeable ester form of the dye due to its sequestration in secretory granules. nih.gov

Table 3: Fura-2 in the Study of Immune Cell Activation

| Immune Cell Type | Stimulus | Key Finding with Fura-2 | Reference |

|---|---|---|---|

| Rat Neutrophils | f-Met-Leu-Phe (fMLP) | A rise in [Ca²⁺]i from ~94 nM to ~768 nM preceded oxidase activation. | nih.gov |

| Human Neutrophils | Interleukin-8 (IL-8) | Cell arrest on an endothelial substrate was necessary to activate a large flux of intracellular calcium, which synchronized the initiation of cell polarization. | nih.gov |

| Human T-Cells (Jurkat) | (S)-3,5-DHPG (mGluR agonist) | Stimulation evoked Ca²⁺ signals that were dependent on both release from internal stores and influx from the extracellular medium. | researchgate.net |

| Rat Mast Cells | Antigen / Compound 48/80 | Microinjection of Fura-2 potassium salt revealed a rapid, large, and transient increase in [Ca²⁺]i that precedes degranulation. | nih.gov |

Calcium Fluxes in Specific Immune Cell Subtypes (e.g., T cells, Neutrophils)

Fura-2 is a cornerstone in the investigation of calcium signaling in immune cells, providing critical insights into their activation and function. Its ratiometric properties allow for precise quantification of intracellular calcium dynamics, which are fundamental to processes such as T cell activation and neutrophil effector functions. nih.govthermofisher.com

In T lymphocytes , the engagement of the T cell receptor (TCR) initiates a signaling cascade that results in a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is essential for a multitude of downstream events, including gene expression, cytokine production, and proliferation. Researchers utilize Fura-2, often in its membrane-permeant acetoxymethyl (AM) ester form (Fura-2 AM), to monitor these calcium changes in real-time. nih.govnih.gov Upon loading, intracellular esterases cleave the AM group, trapping the Fura-2 molecule within the cytosol. By exciting the dye at 340 nm and 380 nm and measuring the ratio of the emitted fluorescence at approximately 510 nm, scientists can accurately determine [Ca²⁺]i. nih.gov Studies have employed Fura-2 to investigate store-operated calcium entry (SOCE), a key mechanism for sustained calcium signaling in T cells, and to assess the impact of various stimuli and pharmacological agents on T cell activation. nih.govresearchgate.net

However, it is important to note that in some instances, Fura-2 has been observed to accumulate in the mitochondria of T-lymphocytes, which can lead to apparent cytosolic calcium gradients. nih.gov This compartmentalization must be considered when interpreting data, and alternative loading methods, such as electroporation with the membrane-impermeant Fura-2 salt, can be employed to ensure a more uniform cytosolic distribution. nih.gov

Neutrophils , as first responders of the innate immune system, rely heavily on calcium signaling for functions like chemotaxis, degranulation, and the oxidative burst. Fura-2 has been instrumental in dissecting the complex calcium signals that govern these processes. For example, studies have used Fura-2 to measure the calcium transients induced by chemoattractants like f-Met-Leu-Phe (fMLP) and interleukins. biologists.comresearchgate.net These experiments have revealed how different signaling pathways contribute to the mobilization of calcium from intracellular stores and its influx across the plasma membrane. biologists.com The ratiometric nature of Fura-2 is particularly advantageous in these studies as it minimizes artifacts from dye leakage or uneven loading, which can be a challenge in motile cells like neutrophils. nih.gov

The table below summarizes key findings from studies using Fura-2 to investigate calcium fluxes in T cells and neutrophils.

| Cell Type | Stimulus | Key Finding with Fura-2 | Reference(s) |

| Human T Lymphocytes | T Cell Receptor (TCR) activation | Visualization and quantification of intracellular Ca²⁺ signals, crucial for cytokine production and gene expression. | nih.gov |

| Human CD8⁺ T cells | CD3/CD28 beads, Target cells (Raji) | High glucose culture conditions attenuate target recognition-induced Ca²⁺ influx. | nih.gov |

| Jurkat T-cells | (S)-3,5-DHPG (mGlu receptor agonist) | Revealed that both extracellular Ca²⁺ influx and release from intracellular stores contribute to the [Ca²⁺]i increase. | researchgate.net |

| Human Neutrophils | f-Met-Leu-Phe (fMLP), GTPγS | Demonstrated that different signaling pathways are involved in GTPγS- and fMLP-stimulated calcium signals and that intracellular calcium release is not essential to initiate exocytosis. | biologists.com |

| Human Neutrophils | Interleukin-8 (IL-8) | Showed that calcium influx synchronizes β2 integrin adhesive and signaling events, guiding inflammatory recruitment. | researchgate.net |

| Human Neutrophils | Hydrogen Peroxide (H₂O₂) | H₂O₂ activates calcium influx, suggesting a positive feedback loop for calcium signaling. | thermofisher.com |

Specialized Research Applications

Beyond its widespread use in fundamental cell biology, Fura-2 has been adapted for more specialized research applications, including high-throughput screening, mitochondrial stress studies, and plant cell biology.

High-Throughput Screening in Drug Discovery for GPCRs and Ion Channels

Fura-2 is a valuable tool in drug discovery, particularly for the high-throughput screening (HTS) of compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels. biotium.com Many of these receptors and channels signal through changes in intracellular calcium concentration, making Fura-2 an ideal reporter for their activation or inhibition.

The ratiometric nature of Fura-2 is a significant advantage in HTS as it corrects for variations in cell number, dye loading efficiency, and fluorescence signal that can occur across the wells of a microplate. moleculardevices.com This leads to more robust and reproducible data. Assays are typically performed in 96-well or 384-well plates, where cells expressing the target GPCR or ion channel are loaded with Fura-2 AM. Automated liquid handling systems then add test compounds, and a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) system, measures the ratiometric fluorescence changes over time. moleculardevices.comnih.gov

Specialized kits, such as the Fura-2 QBT™ Calcium Kit, have been developed to streamline the HTS workflow. moleculardevices.commoleculardevices.com These kits often employ a "mix-and-read" format, eliminating the need for wash steps and incorporating a quenching technology to reduce background fluorescence from the extracellular dye. moleculardevices.com This not only increases throughput but also minimizes cell-based variability.

The table below provides examples of how Fura-2 is used in HTS for drug discovery.

| Target Class | Assay Principle | Advantages of Fura-2 | Reference(s) |

| G-Protein Coupled Receptors (GPCRs) | Measurement of intracellular calcium mobilization following receptor activation by agonists or modulation by antagonists. | Ratiometric measurement reduces variability; suitable for homogenous, no-wash assays, enabling high throughput. | biotium.commoleculardevices.comnih.gov |

| Ion Channels (e.g., Calcium Channels) | Detection of changes in intracellular calcium resulting from the opening or closing of ion channels in response to test compounds. | Direct measurement of a key physiological event (calcium influx); ratiometric signal provides robust data. | biotium.com |

| Melanocortin-4 Receptor (MC4R) | Quantitative measurement of MC4R-induced mobilization of intracellular calcium in stably transfected HEK293 cells. | Ratiometric nature allows for robust and reproducible quantification, enabling direct comparisons between assays. | nih.gov |

Investigations into Mitochondrial Stress and Cellular Damage

While often used to measure cytosolic calcium, Fura-2 can also provide insights into mitochondrial function and cellular stress. Under certain conditions, Fura-2 can be sequestered into mitochondria, a phenomenon that was initially considered a potential artifact in cytosolic calcium measurements. nih.gov However, this property can be leveraged to study mitochondrial calcium homeostasis.

Mitochondria play a crucial role in buffering cytosolic calcium, and disruptions in mitochondrial calcium handling are linked to cellular stress and damage. The accumulation of Fura-2 within mitochondria allows for the direct or indirect assessment of mitochondrial calcium levels. nih.gov Furthermore, researchers have developed mitochondria-targeted versions of Fura-2, such as mt-fura-2 , which is engineered to selectively accumulate in the mitochondrial matrix. nih.govspringernature.com This allows for more precise measurements of mitochondrial calcium concentration and its role in processes like energy production and cell death pathways. nih.govspringernature.com

In studies of cellular damage, an influx of extracellular calcium is often a key indicator of compromised plasma membrane integrity. Fura-2 can be used to monitor this influx, providing a sensitive measure of cell injury. nih.gov For instance, in response to toxins or other cellular insults, a sustained elevation in Fura-2 signal can indicate a loss of membrane integrity and impending cell death.

The following table summarizes research applications of Fura-2 in studying mitochondrial stress and cellular damage.

| Research Area | Application of Fura-2 | Key Findings | Reference(s) |

| Mitochondrial Calcium Dynamics | Sequestration of Fura-2 in mitochondria of bovine aortic endothelial cells. | Identified mitochondria as a site of Fura-2 accumulation, highlighting the importance of assessing intracellular dye distribution. | nih.gov |

| Mitochondrial Calcium Measurement | Development and application of mt-fura-2, a mitochondria-targeted ratiometric Ca²⁺ sensor. | Enables direct measurement of mitochondrial Ca²⁺ concentration, crucial for understanding its role in energy production and cell fate. | nih.govspringernature.com |

| Mitochondrial Ca²⁺ Release | Simultaneous measurement of cytosolic (Fura-2) and mitochondrial (Rhod-2) calcium. | Allowed for the characterization of FCCP-evoked mitochondrial Ca²⁺ release and its impact on cytosolic calcium levels. | researchgate.net |

| Cellular Damage | Monitoring voltage-dependent calcium influx in human erythrocytes. | Characterized the kinetics of calcium uptake, providing insights into membrane potential-dependent cellular damage. | nih.gov |

Cytoplasmic Calcium Measurements in Plant Cell Biology